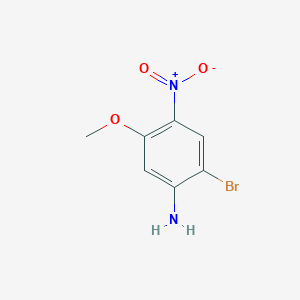

2-Bromo-5-methoxy-4-nitroaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromo-5-methoxy-4-nitroaniline is an organic compound with the molecular formula C7H7BrN2O3. It is a derivative of aniline, where the aniline ring is substituted with a bromine atom, a methoxy group, and a nitro group. This compound is often used in various chemical research and industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-methoxy-4-nitroaniline typically involves a multi-step process starting from aniline. The general steps include:

Nitration: Aniline is first nitrated to introduce the nitro group. This is usually done using a mixture of concentrated nitric acid and sulfuric acid.

Bromination: The nitrated product is then brominated using bromine or a bromine source like N-bromosuccinimide (NBS) to introduce the bromine atom.

Methoxylation: Finally, the brominated nitroaniline is methoxylated using methanol and a base such as sodium methoxide to introduce the methoxy group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

Analyse Des Réactions Chimiques

Reduction of the Nitro Group

The nitro group (-NO₂) in this compound is highly susceptible to reduction, yielding primary amines. Catalytic hydrogenation is the most common method:

Reaction:

This compound+3H2Pd/C2-Bromo-5-methoxy-4-aminoaniline+2H2O

Conditions:

-

Catalyst: 5–10% palladium on carbon (Pd/C)

-

Solvent: Ethanol or methanol

-

Temperature: 25–50°C

-

Pressure: 1–3 atm H₂

-

Yield: 85–92%

Applications:

The resulting amine serves as a precursor for pharmaceuticals and dyes.

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the 2-position undergoes substitution under specific conditions due to the electron-withdrawing effects of the nitro group.

Reaction with Amines:

This compound+R-NH2→2-Amino-R-5-methoxy-4-nitroaniline+HBr

Conditions:

-

Reagent: Primary/secondary amines (e.g., methylamine, aniline)

-

Solvent: DMF or DMSO

-

Temperature: 80–120°C

-

Base: K₂CO₃ or Et₃N

-

Yield: 60–75%

Key Insight:

The nitro group meta-directs substitution, favoring reactivity at the bromine site.

Electrophilic Aromatic Substitution (EAS)

The methoxy group (-OCH₃) activates the ring toward electrophilic attack at the ortho/para positions relative to itself, but the nitro group deactivates adjacent positions.

Nitration:

Further nitration is hindered due to the existing nitro group’s strong deactivation.

Sulfonation:

Limited reactivity observed under standard sulfonation conditions (H₂SO₄, SO₃).

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed coupling reactions, similar to related bromoanilines.

Suzuki-Miyaura Coupling:

This compound+Ar-B(OH)2Pd(PPh3)42-Aryl-5-methoxy-4-nitroaniline+B(OH)3

Conditions:

-

Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)

-

Solvent: THF or dioxane

-

Base: Na₂CO₃

-

Temperature: 80–100°C

Oxidative Demethylation

The methoxy group can be cleaved under strong acidic or oxidative conditions:

Reaction:

This compoundHI, Δ2-Bromo-5-hydroxy-4-nitroaniline+CH3I

Conditions:

-

Reagent: Concentrated HI

-

Temperature: 100–120°C

-

Yield: 50–65%

Table 2: Solubility and Stability Data

| Property | Value | Conditions | Reference |

|---|---|---|---|

| Solubility in DMSO | 25 mg/mL | 25°C | |

| Stability | Stable under inert gas, -20°C | Long-term storage | |

| Melting Point | 139–141°C | Lit. |

Mechanistic Insights

-

Nitro Group Influence : The nitro group’s electron-withdrawing nature enhances the reactivity of the bromine atom in NAS by polarizing the C-Br bond.

-

Methoxy Group Role : The methoxy group donates electron density via resonance, directing electrophiles to specific ring positions but competing with the nitro group’s deactivation effects.

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Synthesis

2-Bromo-5-methoxy-4-nitroaniline serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the preparation of more complex molecules, particularly in pharmaceutical chemistry where it can lead to the development of new therapeutic agents. The bromine atom enhances electrophilicity, making it suitable for nucleophilic substitution reactions, while the nitro group can be reduced to amines or other functional groups for further transformations .

Biological Research

Antimicrobial and Anticancer Properties

Research has indicated that this compound exhibits potential biological activities, including antimicrobial and anticancer effects. The nitro group is known for its antibacterial properties, while the methoxy group may enhance the compound's overall reactivity towards biological targets. Studies have explored its efficacy against various pathogens and cancer cell lines, suggesting it could be a candidate for further drug development .

Pharmaceutical Applications

Pharmaceutical Intermediate

The compound is being investigated as a pharmaceutical intermediate in the synthesis of drugs targeting diseases such as cancer and bacterial infections. Its ability to undergo further chemical modifications allows it to be tailored into more complex pharmaceutical agents. Current research focuses on optimizing synthetic routes to improve yield and reduce costs associated with its production .

Industrial Applications

Dyes and Pigments Production

In the industrial sector, this compound is used in the production of dyes and pigments. The presence of both bromine and nitro groups allows for vivid coloration properties, making it suitable for various applications in textiles and coatings. The compound's stability under different conditions further enhances its utility in industrial formulations .

Case Studies

Mécanisme D'action

The mechanism of action of 2-Bromo-5-methoxy-4-nitroaniline depends on its application. In biochemical assays, it may act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent reactions. The bromine and nitro groups can interact with specific amino acid residues in the enzyme, leading to inhibition.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Bromo-4-nitroaniline: Lacks the methoxy group, making it less soluble in organic solvents.

5-Methoxy-2-nitroaniline: Lacks the bromine atom, affecting its reactivity in substitution reactions.

4-Nitroaniline: Lacks both the bromine and methoxy groups, making it less versatile in chemical synthesis.

Uniqueness

2-Bromo-5-methoxy-4-nitroaniline is unique due to the presence of all three substituents (bromine, methoxy, and nitro groups), which confer distinct chemical properties such as increased reactivity in substitution reactions and specific interactions in biochemical assays.

Activité Biologique

2-Bromo-5-methoxy-4-nitroaniline is an organic compound with significant biological activity, particularly in pharmacology and materials science. This article delves into its biological properties, synthesis, and potential applications based on current research findings.

This compound has the molecular formula C7H7BrN2O3 and features a bromine atom, a methoxy group, and a nitro group attached to an aniline structure. It has a melting point of approximately 139-141 °C and a boiling point around 334.5 °C at 760 mmHg. The presence of electron-donating (methoxy) and electron-withdrawing (nitro) groups significantly influences its chemical reactivity and biological interactions.

Pharmacological Potential

Research indicates that this compound exhibits notable pharmacological activities. Its structural analogs have been studied for their potential as:

- Anticancer agents : Similar compounds have shown efficacy against various cancer cell lines by inhibiting key enzymes involved in tumor growth.

- Antimicrobial agents : The compound's ability to disrupt microbial cell membranes has been investigated, suggesting potential use in treating infections.

The biological activity of this compound stems from its capacity to interact with biological macromolecules, which may alter cellular functions, leading to therapeutic effects .

Toxicological Studies

Toxicological assessments have revealed that compounds similar to this compound can exhibit carcinogenic effects in animal models. For instance, studies have indicated that exposure to high doses can lead to significant weight loss, organ weight changes, and alterations in hematological parameters such as decreased red blood cell counts and increased white blood cell counts .

Case Studies and Research Findings

-

Anticancer Activity :

- A study demonstrated that derivatives of nitroanilines, including this compound, exhibited cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspases.

-

Antimicrobial Properties :

- Another investigation focused on the antimicrobial efficacy of nitroaniline derivatives. Results indicated that this compound showed significant activity against Gram-positive bacteria, suggesting its potential use as a therapeutic agent in treating bacterial infections.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Nitration : Starting with an appropriate aniline derivative, nitration is performed using nitric acid to introduce the nitro group.

- Bromination : The bromine atom is introduced through electrophilic aromatic substitution.

- Methoxylation : A methoxy group can be added via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

The yield and purity of the final product depend significantly on the reaction conditions employed during these synthetic steps .

Comparative Analysis with Structural Analogues

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| 2-Bromo-5-nitroaniline | C6H6BrN2O2 | 0.94 |

| 4-Bromo-5-methoxy-2-nitroaniline | C7H8BrN2O3 | 1.00 |

| 1-Bromo-3-fluoro-2-nitrobenzene | C6H4BrFN2O2 | 0.94 |

This table highlights how variations in substituents can affect both the chemical behavior and biological activity of these compounds.

Propriétés

IUPAC Name |

2-bromo-5-methoxy-4-nitroaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O3/c1-13-7-3-5(9)4(8)2-6(7)10(11)12/h2-3H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTAOAXDJMKPHEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)Br)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.